Reduced Eukaryotic Cell Toxicity in Antimicrobial Peptide Engineering
The substitution of L-lysine with D-lysine in the antimicrobial peptide CM15 results in a much more pronounced reduction in toxicity to eukaryotic cells (human erythrocytes and murine macrophages) compared to the decrease in antimicrobial activity [1]. This differential effect leads to a significant improvement in the therapeutic index, which is the ratio of antimicrobial efficacy to eukaryotic cell toxicity. D-lysine substitution caused moderate decreases in antimicrobial activity for all analogs studied. However, D-Lys substitution produced a much more pronounced reduction in toxicity to eukaryotic cells, leading to marked improvements in antimicrobial efficacy for some analogs [1].
| Evidence Dimension | Cytotoxicity and Antimicrobial Activity |
|---|---|
| Target Compound Data | D-lysine substitution in CM15 peptide: Significantly reduced toxicity to eukaryotic cells (quantified via hemolysis and macrophage viability assays) with moderate decrease in antimicrobial activity. |
| Comparator Or Baseline | L-lysine-containing CM15 peptide (parent compound). |
| Quantified Difference | D-lysine substitution produced a much more pronounced reduction in eukaryotic cell toxicity compared to the decrease in antimicrobial activity, leading to an improved therapeutic index. |
| Conditions | In vitro assays: Human erythrocyte hemolysis, murine macrophage (RAW264.7) viability, and antimicrobial activity against S. aureus. |
Why This Matters
This directly addresses a major limitation of AMPs as therapeutics: their toxicity. A compound enabling a higher therapeutic index is far more valuable for drug development than the standard L-lysine analog.
- [1] Kamysz, E., et al. (2011). Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15. Polymers, 3(4), 2088–2106. View Source
